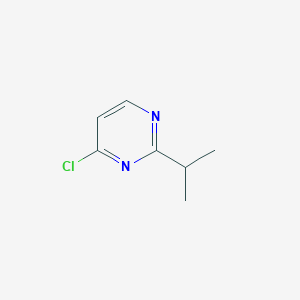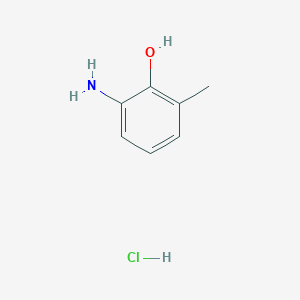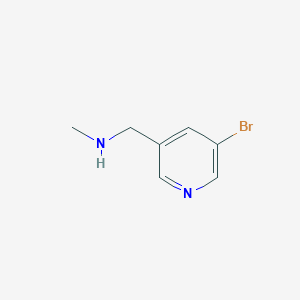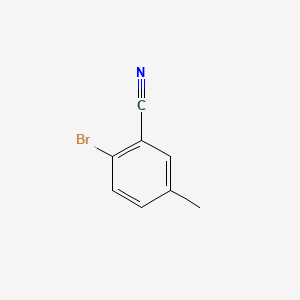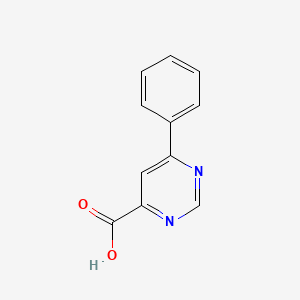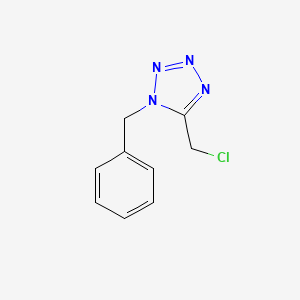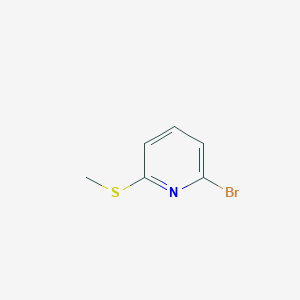
2-Bromo-6-(methylthio)pyridine
Overview
Description
2-Bromo-6-(methylthio)pyridine, also known as 2-BMP, is a heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. 2-BMP is a colorless liquid with a pungent odor, and it is soluble in organic solvents such as ethanol and acetone. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic chemicals. In addition, 2-BMP has been found to have potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
2-Bromo-6-methylpyridine can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine . This compound is a bipyridine derivative and can be used as a ligand in coordination chemistry.
Synthesis of 6-Methyl-2-Pyridyl-2-Pyridylmethanone
Another application of 2-Bromo-6-methylpyridine is in the synthesis of 6-methyl-2-pyridyl-2-pyridylmethanone . This compound can be used in the development of pharmaceuticals and agrochemicals.
Synthesis of 2-Methyl-6-(Trimethylsilyl)-Pyridine
2-Bromo-6-methylpyridine can also be used to synthesize 2-methyl-6-(trimethylsilyl)-pyridine . This compound is a silyl-protected pyridine, which can be used in various organic synthesis reactions.
Synthesis of N,N′-Bis-(6-Methylpyrid-2-yl)-(1R,2R)-1,2-Diaminocyclohexane (Cydiampy)
This compound, also known as Cydiampy, can be synthesized using 2-Bromo-6-methylpyridine . Cydiampy is a chiral ligand that can be used in asymmetric catalysis.
Synthesis of 2-Methyl-6-(Trimethylstannanyl)Pyridine
2-Bromo-6-methylpyridine can be used in the synthesis of 2-methyl-6-(trimethylstannanyl)pyridine . This compound is a stannylated pyridine, which can be used in Stille cross-coupling reactions.
Synthesis of 2-(6-Methylpyridin-2-yl)Propan-2-ol
2-Bromo-6-methylpyridine can also be used to synthesize 2-(6-methylpyridin-2-yl)propan-2-ol . This compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that bromopyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-6-(methylthio)pyridine may participate in the reaction as an electrophilic organic group . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in organic chemistry and biochemistry.
Pharmacokinetics
Its physical properties such as boiling point (102-103 °c/20 mmhg) and density (1512 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in suzuki–miyaura coupling reactions contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-6-(methylthio)pyridine can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and reactivity may be sensitive to temperature and the presence of oxygen.
properties
IUPAC Name |
2-bromo-6-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502583 | |
| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(methylthio)pyridine | |
CAS RN |
74134-42-2 | |
| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


